molecular formula C8H14O4 B2465920 3-(Propan-2-yloxy)oxolane-3-carboxylic acid CAS No. 1861329-36-3

3-(Propan-2-yloxy)oxolane-3-carboxylic acid

Cat. No.: B2465920
CAS No.: 1861329-36-3
M. Wt: 174.196
InChI Key: KCBQLROLGFBFSA-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)oxolane-3-carboxylic acid (CAS 1861329-36-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a carboxylic acid functional group (-COOH) attached to an oxolane (tetrahydrofuran) ring that is also substituted with an isopropyl ether group at the 3-position . The molecular formula is C 8 H 14 O 4 , with a molecular weight of 174.19 g/mol . Carboxylic acids are a fundamental class of organic compounds characterized by their polarity and ability to participate in hydrogen bonding, which influences their solubility and boiling points . As a Brønsted acid, the compound can donate a proton, and the electron-donating nature of the alkoxy substituent may influence its acidity relative to unsubstituted carboxylic acids . This unique structure, incorporating both ether and carboxylic acid moieties on a single ring, makes it a valuable and versatile building block (synthon) in organic synthesis, medicinal chemistry, and materials science research. Potential applications include its use in the synthesis of more complex molecules, exploration as a monomer for novel polymers, or incorporation into pharmaceutical candidates. The compound is characterized by identifiers including the SMILES string CC(C)OC1(CCOC1)C(=O)O and the InChIKey KCBQLROLGFBFSA-UHFFFAOYSA-N . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-propan-2-yloxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(2)12-8(7(9)10)3-4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQLROLGFBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid typically involves the reaction of oxolane derivatives with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and solvent, are chosen based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

3-(Propan-2-yloxy)oxolane-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the creation of derivatives with tailored properties.

Reaction Type Products Reagents
OxidationCarboxylic acids or ketonesPotassium permanganate
ReductionAlcohols or alkanesLithium aluminum hydride
SubstitutionVarious derivativesNucleophiles

Biology

The compound has been studied for its interactions with biological systems, particularly in enzyme studies and metabolic pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. Research indicates that compounds similar to 3-(Propan-2-yloxy)oxolane-3-carboxylic acid exhibit various biological activities, which could be harnessed for therapeutic applications.

Case Study: Enzyme Interaction
A study demonstrated that derivatives of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid showed varying degrees of inhibition against phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways. The structure-activity relationship (SAR) analysis indicated that modifications to the oxolane ring significantly affected biological activity, suggesting avenues for drug development targeting inflammatory diseases .

Medicine

Research is ongoing to explore the potential of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid as a pharmaceutical intermediate or active ingredient. Its unique properties may facilitate the development of new drugs, particularly those targeting hormonal pathways such as androgen receptors.

Example Application: Prostate Cancer Treatment
Compounds derived from similar structures have shown promise in treating prostate cancer by modulating androgen receptor activity. The ability of these compounds to inhibit cell proliferation in cancerous cell lines highlights their potential therapeutic benefits .

Industry

In industrial applications, 3-(Propan-2-yloxy)oxolane-3-carboxylic acid is utilized in producing specialty chemicals and advanced materials. Its chemical properties make it suitable for creating polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-(Propan-2-yl)oxolane-3-carboxylic Acid
  • CAS : 1490063-59-6
  • Molecular Formula : C₈H₁₄O₃
  • SMILES : O1CCC(C(O)=O)C1C(C)C
  • Key Difference : The propan-2-yl group is at the 2-position of the oxolane ring instead of the 3-position.
  • Impact : Altered steric and electronic environments may influence reactivity and intermolecular interactions. The absence of an ether oxygen reduces polarity compared to the target compound.
  • InChIKey : UPQVLGYJZWGVBV-UHFFFAOYSA-N .

Functional Group Variants

3-(Prop-2-yn-1-yl)oxolane-3-carboxylic Acid
  • CAS : EN300-6481421
  • Molecular Formula : C₈H₁₀O₃ (estimated)
  • Key Difference : The propan-2-yloxy group is replaced with a prop-2-yn-1-yl (propargyl) group.
  • The reduced oxygen content lowers hydrophilicity.
3-(2-Chloroethyl)oxolane-3-carboxylic Acid
  • CAS : EN300-760960
  • Molecular Formula : C₈H₁₃ClO₃
  • Key Difference : A chloroethyl group replaces the propan-2-yloxy moiety.

Amino-Substituted Analogs

3-(Benzylamino)oxolane-3-carboxylic Acid
  • CAS : 1340215-39-5
  • Molecular Formula: C₁₂H₁₅NO₃
  • SMILES : O=C(O)C1(NCc2ccccc2)CCOC1
  • Key Difference: The propan-2-yloxy group is replaced with a benzylamino group.

Comparative Data Table

Compound Name Molecular Formula Substituent Key Functional Groups Molecular Weight (g/mol) CAS Number
3-(Propan-2-yloxy)oxolane-3-carboxylic acid C₈H₁₄O₄ Propan-2-yloxy Ether, Carboxylic acid 174.19 1935287-78-7
2-(Propan-2-yl)oxolane-3-carboxylic acid C₈H₁₄O₃ Propan-2-yl Alkyl, Carboxylic acid 158.20 1490063-59-6
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid C₈H₁₀O₃ (est.) Prop-2-yn-1-yl Alkyne, Carboxylic acid 154.17 (est.) EN300-6481421
3-(2-Chloroethyl)oxolane-3-carboxylic acid C₈H₁₃ClO₃ 2-Chloroethyl Chloroalkyl, Carboxylic acid 192.64 EN300-760960
3-(Benzylamino)oxolane-3-carboxylic acid C₁₂H₁₅NO₃ Benzylamino Amine, Carboxylic acid 221.25 1340215-39-5

Research Findings and Implications

  • Reactivity : The propan-2-yloxy group in the target compound enhances stability compared to propargyl or chloroethyl analogs, which are more reactive .
  • Polarity : The presence of both ether and carboxylic acid groups increases hydrophilicity, as evidenced by higher predicted CCS values for ionic adducts .

Limitations and Knowledge Gaps

  • Limited experimental data (e.g., synthetic routes, spectroscopic characterization) are available for most analogs.
  • Safety profiles and hazard classifications remain unstudied for the target compound .

Biological Activity

3-(Propan-2-yloxy)oxolane-3-carboxylic acid is a carboxylic acid derivative characterized by its unique oxolane ring structure and propan-2-yloxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic contexts.

Chemical Structure and Properties

The chemical formula for 3-(Propan-2-yloxy)oxolane-3-carboxylic acid is C8H14O4C_8H_{14}O_4. The presence of the oxolane (tetrahydrofuran) ring enhances the compound's stability and reactivity, making it suitable for various biological interactions.

Research indicates that 3-(Propan-2-yloxy)oxolane-3-carboxylic acid may exert its biological effects through several mechanisms, including:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions, which affects cellular processes such as metabolism and signaling pathways .
  • Cell Signaling Modulation : It may influence cell signaling pathways, impacting gene expression and cellular responses .
  • Biomolecular Binding : The compound's structure allows it to interact with various biomolecules, which could lead to alterations in cellular function .

Antimicrobial Properties

Studies have shown that compounds structurally similar to 3-(Propan-2-yloxy)oxolane-3-carboxylic acid exhibit antimicrobial activities against a range of pathogens. This suggests potential applications in treating bacterial infections .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its mechanism might involve the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Cytotoxicity and Cancer Research

Preliminary studies suggest that 3-(Propan-2-yloxy)oxolane-3-carboxylic acid could have cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate its potential as an anticancer agent and the specific pathways involved in its action .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that varying concentrations of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid can affect cell viability and proliferation in cancer cell lines. For example, IC50 values were determined in several studies, indicating the concentration at which the compound inhibits cell growth by 50% .
  • Animal Models : Research involving animal models has shown that this compound may exhibit dose-dependent effects, highlighting the importance of dosage in achieving therapeutic outcomes without toxicity .

Comparative Analysis

To better understand the uniqueness of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid, a comparative analysis with similar compounds is presented below:

Compound NameStructureUnique Features
3-(Propan-2-yloxy)oxolane-3-carboxylic acidStructureContains an oxolane ring; potential anti-inflammatory properties
4-Hydroxybutanoic acidStructureSimpler structure; used in polymer synthesis
5-Methyl-2-pyrrolidinoneStructureContains nitrogen; used as a solvent

Future Directions

The ongoing research into 3-(Propan-2-yloxy)oxolane-3-carboxylic acid is promising, with potential applications spanning from antimicrobial agents to anti-inflammatory drugs. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to assess its efficacy and safety in human subjects.
  • Structural Optimization : Exploring structural modifications to enhance its biological activity and reduce any potential side effects.

Q & A

Q. What are the recommended synthetic pathways for 3-(Propan-2-yloxy)oxolane-3-carboxylic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves two key steps: (1) cyclization of a diol precursor with a propan-2-yloxy substituent to form the oxolane ring and (2) oxidation or hydrolysis to introduce the carboxylic acid group. For example, oxidation of a secondary alcohol intermediate using KMnO₄ under acidic conditions (70–90°C, 12–24 hours) yields the carboxylic acid. Yield optimization depends on controlling steric hindrance from the isopropyl group during cyclization and ensuring precise stoichiometry of oxidizing agents. Monitoring via thin-layer chromatography (TLC) and adjusting reaction time/temperature improves reproducibility .

Q. Which spectroscopic techniques are most effective for confirming the structure of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid?

  • Methodological Answer :
  • 1H NMR : Key peaks include δ 1.2 ppm (doublet, 6H, isopropyl methyl groups), δ 3.8–4.2 ppm (multiplet, 4H, oxolane ring protons), and δ 12.1 ppm (singlet, 1H, carboxylic acid proton).
  • 13C NMR : Peaks at δ 170.5 ppm (carboxylic acid carbonyl), δ 70–80 ppm (oxolane carbons), and δ 22.1 ppm (isopropyl methyl carbons).
  • IR : Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1710 cm⁻¹).
    High-resolution mass spectrometry (HRMS) confirms molecular weight. Comparative analysis with structurally similar oxolane derivatives is critical for validation .

Q. What are the solubility characteristics of this compound, and how do they impact reaction solvent selection?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group but limited solubility in non-polar solvents (e.g., hexane). Solvent selection impacts reaction kinetics: DMF enhances nucleophilic substitution efficiency, while aqueous mixtures favor acid-catalyzed reactions. Pre-screening solubility via turbidity tests in target solvents is recommended to optimize reaction conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-(Propan-2-yloxy)oxolane-3-carboxylic acid in esterification reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for esterification. Focus on the electrophilicity of the carboxylic acid carbon and steric effects from the oxolane ring. Solvent interactions are simulated using molecular dynamics (MD). Experimental validation via kinetic studies (e.g., varying temperature/catalyst loading) resolves discrepancies between computational predictions and observed reactivity .

Q. What strategies address contradictory data in the compound’s catalytic activity across studies?

  • Methodological Answer :
  • Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst source) and use HPLC/GC-MS for precise product quantification.
  • Design of Experiments (DoE) : Statistically isolate variables (e.g., temperature, pH) to identify confounding factors.
  • Cross-Referencing : Compare data with structurally analogous compounds (e.g., cyclohexane-based carboxylic acids) to identify outliers.
    These approaches enhance reproducibility and clarify mechanistic ambiguities .

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